3-Amino-L-tyrosine dihydrochloride monohydrate

Descripción general

Descripción

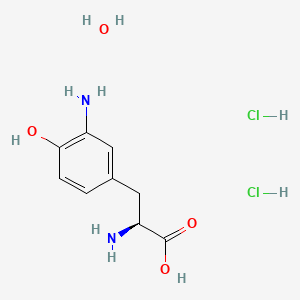

3-Amino-L-tyrosine dihydrochloride monohydrate is a chemical compound commonly used in the field of peptide synthesis. It is known for its role in the solution-phase peptide synthesis, which is a method used to create peptides by sequentially adding amino acids . The compound has the molecular formula H2NC6H3-4-(OH)CH2CH(NH2)CO2H · 2HCl · H2O and a molecular weight of 287.14 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-L-tyrosine dihydrochloride monohydrate typically involves the introduction of an amino group to the tyrosine molecule. This can be achieved through various chemical reactions, including nitration followed by reduction or direct amination. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This often involves the use of large-scale reactors and continuous monitoring of the reaction parameters .

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-L-tyrosine dihydrochloride monohydrate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or alkylated derivatives .

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of 3-amino-L-tyrosine dihydrochloride is in peptide synthesis . It serves as a building block for producing peptides that may have therapeutic properties or serve as research tools. The compound's unique structure allows for specific interactions and modifications during synthesis, making it valuable in creating peptides with enhanced biological activity.

Case Study: Solution-Phase Peptide Synthesis

A study highlighted the effectiveness of 3-amino-L-tyrosine in solution-phase peptide synthesis, demonstrating its utility in generating peptides that exhibit improved binding affinity to target proteins. The incorporation of this amino acid into peptide sequences has been shown to enhance stability and bioactivity, which is critical for drug development and therapeutic applications .

Analytical Chemistry

3-Amino-L-tyrosine dihydrochloride is also utilized in analytical chemistry , particularly in chromatographic methods for amino acid analysis. Its presence can be crucial in developing sensitive assays for detecting amino acids in various biological samples.

Data Table: HPLC Method Validation

| Amino Acid | Retention Time (min) | Calibration Range (μg/mL) | R² | Mean Recovery (%) ± RSD |

|---|---|---|---|---|

| L-Tyrosine | 8.61 | 50–250 | 0.9982 | 100.39 ± 0.31 |

| L-Lysine | 2.63 | 100–200 | 0.9898 | 99.97 ± 1.92 |

| L-Threonine | 2.81 | 50–200 | 0.9839 | 100.77 ± 1.75 |

This table illustrates the precision and reliability of using HPLC methods for analyzing amino acids, including L-tyrosine, which is structurally similar to 3-amino-L-tyrosine .

Neurobiological Research

Another significant application lies in neurobiological research where 3-amino-L-tyrosine can influence neurotransmitter synthesis and function due to its structural similarity to tyrosine, a precursor for dopamine and norepinephrine.

Case Study: Effects on Neurotransmitter Levels

Research has indicated that compounds like 3-amino-L-tyrosine can modulate neurotransmitter levels, potentially impacting conditions such as depression or anxiety disorders. In experimental models, supplementation with this compound has been associated with increased dopamine levels, suggesting its role in enhancing cognitive functions .

Pharmaceutical Development

In pharmaceutical development, this compound can be used to create novel drugs targeting conditions related to neurotransmitter deficiencies or metabolic disorders.

Data Table: Potential Drug Formulations

| Drug Candidate | Target Condition | Mechanism of Action |

|---|---|---|

| Dopamine Agonists | Parkinson's Disease | Enhances dopaminergic signaling |

| Antidepressants | Major Depressive Disorder | Modulates serotonin and norepinephrine levels |

| Cognitive Enhancers | ADHD | Increases catecholamine availability |

These formulations highlight the versatility of 3-amino-L-tyrosine as a precursor or adjunct in developing medications aimed at improving mental health and cognitive function .

Nutritional Supplements

Due to its role as an amino acid derivative, it is also explored in nutritional supplements aimed at enhancing physical performance and recovery through improved protein synthesis.

Case Study: Sports Nutrition

In sports nutrition formulations, 3-amino-L-tyrosine has been included to potentially enhance athletic performance by increasing energy levels and reducing fatigue during exercise sessions .

Mecanismo De Acción

The mechanism of action of 3-Amino-L-tyrosine dihydrochloride monohydrate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. It may also interact with receptors or other proteins, influencing various biological processes .

Comparación Con Compuestos Similares

Similar Compounds

L-Tyrosine: A precursor to 3-Amino-L-tyrosine dihydrochloride monohydrate, commonly used in protein synthesis.

3-Nitro-L-tyrosine: An oxidized form of tyrosine with different chemical properties and applications.

L-DOPA: A derivative of tyrosine used in the treatment of Parkinson’s disease.

Uniqueness

This compound is unique due to its specific structure and functional groups, which make it particularly useful in peptide synthesis. Its ability to undergo various chemical reactions and its wide range of applications in different fields further highlight its uniqueness .

Actividad Biológica

3-Amino-L-tyrosine dihydrochloride monohydrate (3-AT) is a derivative of the amino acid tyrosine, notable for its unique biological activities and applications in research and medicine. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic implications, supported by data tables and relevant case studies.

3-Amino-L-tyrosine dihydrochloride is characterized by the presence of an amino group at the third position of the tyrosine structure, which influences its reactivity and biological activity. The compound is known to inhibit the growth of tyrosine-sensitive mutants by interfering with the biosynthesis of tyrosine, leading to cytotoxic effects on certain cancer cell lines. Specifically, it induces oxidative stress and disrupts cellular metabolism, which can be particularly detrimental to rapidly proliferating cells .

Chemical Reactions

3-AT undergoes several chemical reactions, including:

- Oxidation : The amino group can be oxidized to form oximes or nitroso compounds.

- Reduction : It can be reduced to form various amines.

- Substitution : The amino group participates in nucleophilic substitution reactions, leading to substituted derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Cytotoxic Effects

3-Amino-L-tyrosine has been studied for its selective cytotoxicity towards specific cancer cell lines. A study demonstrated that HL-60 human leukemia cells showed significant brown pigment formation when treated with 3-AT, indicating peroxidase activity. At concentrations of 100 µg/ml, there was a nearly 60% inhibition of proliferation and over 70% reduction in cell viability after four days. Higher concentrations (up to 400 µg/ml) resulted in an 80% reduction in proliferation and a drastic decrease in viability .

| Cell Line | Concentration (µg/ml) | Proliferation Inhibition (%) | Viability Reduction (%) |

|---|---|---|---|

| HL-60 | 100 | ~60 | >70 |

| HL-60 | 400 | ~80 | 1-3 |

| KG-1 | 200 | N/A | N/A |

| K562 | 400 | ~40 | Unchanged |

| RAW 264.7 | Up to 400 | Unchanged | Unchanged |

Enzyme Activity

Research indicates that 3-Amino-L-tyrosine affects enzyme activity related to catecholamine synthesis. In vivo studies have shown that increasing levels of L-Tyrosine elevate dopamine (DA) levels in specific brain regions. The presence of 3-AT may modulate these effects by altering enzyme kinetics associated with catecholamine metabolism .

Case Studies and Research Findings

- Cytotoxicity Study : A significant study assessed the effects of 3-AT on HL-60 cells, revealing that treatment led to marked cytotoxicity correlated with myeloperoxidase levels in the cells. This suggests a potential mechanism where increased peroxidase activity enhances the cytotoxic effects of 3-AT .

- Enzyme Interaction : Another study explored how L-Tyrosine levels affect catecholamine synthesis in rats. The results indicated that elevated L-Tyrosine levels could enhance DA production, potentially implicating 3-Amino-L-Tyrosine in similar pathways due to its structural similarities .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3.2ClH.H2O/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;;;/h1-3,7,12H,4,10-11H2,(H,13,14);2*1H;1H2/t7-;;;/m0.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQBVYBSXFBTJX-QTPLPEIMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)N)O.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)N)O.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23279-22-3 | |

| Record name | 3-amino-L-tyrosine dihydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.